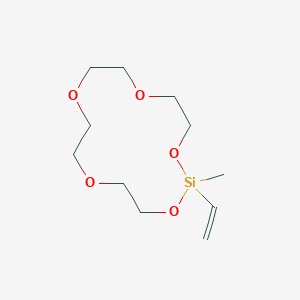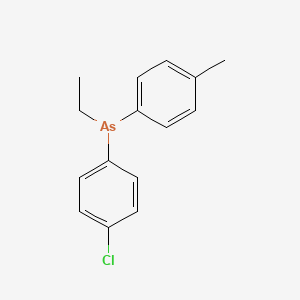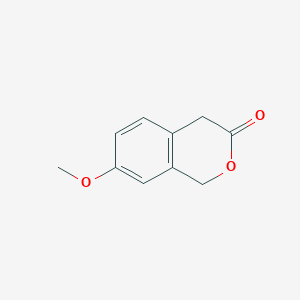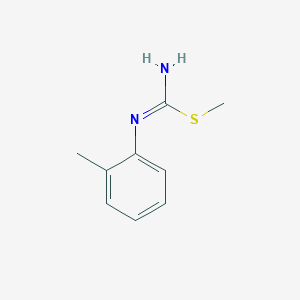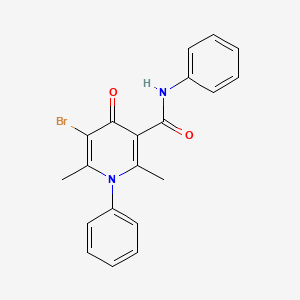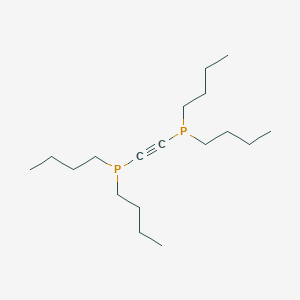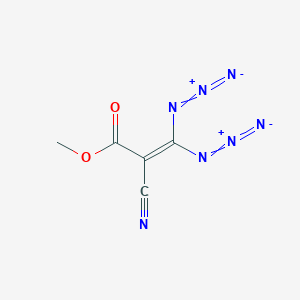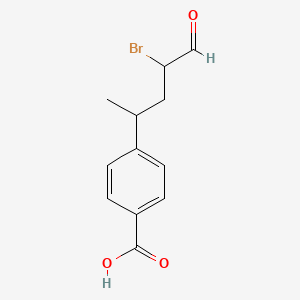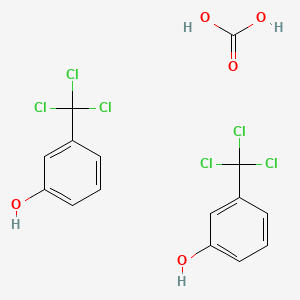![molecular formula C11H17NO4S B14427958 {3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid CAS No. 82423-92-5](/img/structure/B14427958.png)
{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid is an organic compound with a unique structure that includes an azepane ring, an acetylsulfanyl group, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid typically involves multiple steps, starting with the formation of the azepane ring One common method is the cyclization of a suitable precursor, such as a diamine, with an appropriate carbonyl compound under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the azepane ring can be reduced to form alcohols.
Substitution: The acetylsulfanyl group can be substituted with other nucleophiles, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium halides (NaX).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of {3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylsulfanyl group can act as a nucleophile, forming covalent bonds with electrophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The azepane ring and acetic acid moiety may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
{3-[(Methylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid: Similar structure but with a methylsulfanyl group instead of an acetylsulfanyl group.
{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.
Uniqueness
{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid is unique due to the presence of the acetylsulfanyl group, which can undergo specific chemical reactions that are not possible with other similar compounds. This unique reactivity makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
82423-92-5 |
|---|---|
分子式 |
C11H17NO4S |
分子量 |
259.32 g/mol |
IUPAC名 |
2-[3-(acetylsulfanylmethyl)-2-oxoazepan-1-yl]acetic acid |
InChI |
InChI=1S/C11H17NO4S/c1-8(13)17-7-9-4-2-3-5-12(11(9)16)6-10(14)15/h9H,2-7H2,1H3,(H,14,15) |
InChIキー |
RPWPWZGJFSRVHN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)SCC1CCCCN(C1=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


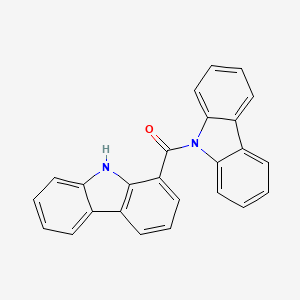
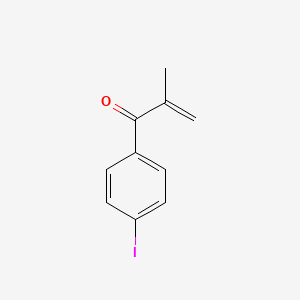
![4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14427890.png)
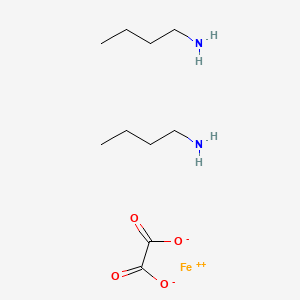
silane](/img/structure/B14427896.png)
